molecular formula C7H8Br2ClN B6280561 (2,4-dibromophenyl)methanamine hydrochloride CAS No. 1214331-39-1

(2,4-dibromophenyl)methanamine hydrochloride

Cat. No.: B6280561
CAS No.: 1214331-39-1
M. Wt: 301.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-dibromophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H7Br2N·HCl. It is a derivative of phenylmethanamine, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-dibromophenyl)methanamine hydrochloride typically involves the bromination of phenylmethanamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2nd and 4th positions. The resulting dibrominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: (2,4-dibromophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the amine group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Substitution: Products include various substituted phenylmethanamines.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include debrominated phenylmethanamines or reduced amines.

Scientific Research Applications

Chemistry: (2,4-dibromophenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenylmethanamines on biological systems. It is also used in the development of new biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical compounds and as a reference standard in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2,4-dibromophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atoms and the amine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2,4-dichlorophenyl)methanamine hydrochloride
  • (2,4-difluorophenyl)methanamine hydrochloride
  • (2,4-dimethylphenyl)methanamine hydrochloride

Comparison: (2,4-dibromophenyl)methanamine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. Compared to its chlorinated, fluorinated, or methylated analogs, the brominated compound exhibits different reactivity and binding characteristics. The bromine atoms influence the compound’s electron density and steric effects, making it suitable for specific applications where other halogenated or substituted analogs may not be as effective.

Properties

CAS No.

1214331-39-1

Molecular Formula

C7H8Br2ClN

Molecular Weight

301.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.